molecular formula C18H20N2O2 B6431516 2-phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide CAS No. 330672-03-2

2-phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide

Cat. No. B6431516
CAS RN: 330672-03-2
M. Wt: 296.4 g/mol
InChI Key: LGXTUKCSVHFJSJ-XDHOZWIPSA-N
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Description

The compound “2-phenoxy-N’-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide” is a complex organic molecule. It contains a phenoxy group (a phenol ether), a propan-2-yl (or isopropyl) group, and an acetohydrazide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a large, flat aromatic ring system (from the phenoxy and phenyl groups), with the isopropyl and acetohydrazide groups adding additional complexity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the specific conditions and reagents present. The phenoxy and phenyl groups are aromatic and may undergo electrophilic aromatic substitution reactions. The acetohydrazide group could potentially be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its molecular weight. Its solubility would depend on the specific solvent used .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be confirmed with experimental data .

properties

IUPAC Name

2-phenoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(2)16-10-8-15(9-11-16)12-19-20-18(21)13-22-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXTUKCSVHFJSJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-isopropylbenzylidene)-2-phenoxyacetohydrazide

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